molecular formula C23H27FN4O3 B583758 Risperidone Pyrimidinone-N-oxide(Risperidone impurity) CAS No. 1301724-91-3

Risperidone Pyrimidinone-N-oxide(Risperidone impurity)

Cat. No. B583758
M. Wt: 426.492
InChI Key: KDVKWCIHWLGWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Risperidone Pyrimidinone-N-oxide is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . The molecular formula of Risperidone Pyrimidinone-N-oxide is C23H27FN4O3 and its molecular weight is 426.5 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

Pyrimidinone derivatives, such as Risperidone Pyrimidinone-N-oxide, have been shown to undergo various chemical reactions. For instance, singlet excited (6-4) moieties form Dewar valence isomers as well as triplet excitations . Emphasis is laid on its ability to abstract hydrogen atoms from alcohols and carbohydrates .

Scientific Research Applications

Enhancing the Antipsychotic Effect of Risperidone

  • Scientific Field : Pharmaceuticals
  • Summary of Application : This study aimed to enhance the antipsychotic effect of Risperidone by increasing its binding affinity to the serotonin receptor via Picric Acid .
  • Methods of Application : Molecular docking calculations were performed using Risperidone and its different charge-transfer complexes with picric acid and three receptors (serotonin, dopamine, and adrenergic) as acceptors .
  • Results : The study provided insights into the interactions of Risperidone with different traditional π-acceptors, which could be applied to a Risperidone pharmaceutical formulation with improved therapeutic properties .

Pyridinone in Medicinal Chemistry

  • Scientific Field : Medicinal and Pharmaceutical Chemistry
  • Summary of Application : Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
  • Methods of Application : The physicochemical properties of the Pyridinone scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
  • Results : Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

Risperidone in Neuroinflammation

  • Scientific Field : Neuropharmacology
  • Summary of Application : This study investigated the anti-inflammatory effect of Risperidone in a model of neuroinflammation .
  • Methods of Application : The study was conducted using a lipopolysaccharide (LPS) challenge in young adult rats. Single doses of Risperidone were administered to prevent increased inflammatory parameters induced by LPS in the brain cortex .
  • Results : Risperidone prevented the increase of inflammatory parameters and restored anti-inflammatory pathways decreased by LPS challenge. This suggests a possible protective effect of Risperidone on brain cells .

Pyridinone in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : This research focused on the stereoselective synthesis of substituted pyridines, piperidines, and piperazines from readily available starting materials .
  • Methods of Application : Pyridine N-oxides and pyrazine N-oxides were reacted with alkyl, aryl, alkynyl, and vinyl Grignard reagents to give a diverse set of heterocycles .
  • Results : The reaction resulted in high yields of diverse heterocycles. Optically active substituted piperazines were obtained by an asymmetric reaction from pyrazine N-oxides using sparteine as a chiral ligand .

Risperidone in Schizophrenia Treatment

  • Scientific Field : Psychiatry
  • Summary of Application : Risperidone is a commonly used drug in the treatment of schizophrenia .
  • Methods of Application : Risperidone is administered orally or via injection to patients diagnosed with schizophrenia .
  • Results : Risperidone has been found to be effective in managing the symptoms of schizophrenia, including hallucinations, delusions, and cognitive impairments .

Pyrimidine Derivatives as Anticancer Agents

  • Scientific Field : Oncology
  • Summary of Application : Pyrimidine derivatives have been developed as potent anticancer agents .
  • Methods of Application : Various pyrimidine derivatives have been synthesized and tested for their anticancer properties .
  • Results : Many pyrimidine derivatives have shown promising results in preclinical and clinical trials, exhibiting antitumor activity against various types of cancer .

Safety And Hazards

Risperidone, the parent compound of Risperidone Pyrimidinone-N-oxide, is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a doctor immediately if swallowed .

Future Directions

Newer formulations of Risperidone are being developed that offer advantages over currently available Risperidone-based long-acting injections . These new formulations do not require loading doses or concurrent oral Risperidone, and some can be given at extended intervals . This suggests potential future directions for the development of Risperidone Pyrimidinone-N-oxide and other Risperidone impurities.

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKWCIHWLGWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risperidone Pyrimidinone-N-oxide(Risperidone impurity)

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